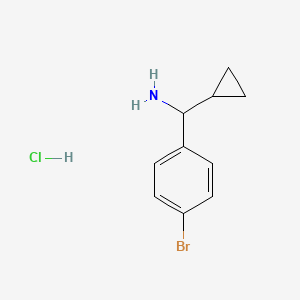

(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride

Description

(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride is a substituted methanamine derivative characterized by a cyclopropyl group and a 4-bromophenyl moiety attached to a central methanamine core, with a hydrochloride counterion. The compound’s molecular formula is C₁₀H₁₃BrN·HCl, and its molecular weight is 262.58 g/mol. Key features include:

- 4-Bromophenyl substituent: The bromine atom at the para position contributes to electronic effects (e.g., resonance withdrawal) and increases lipophilicity (logP ≈ 2.3) compared to non-halogenated analogs.

- Hydrochloride salt: Enhances aqueous solubility (~15 mg/mL at 25°C) and stability, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name |

(4-bromophenyl)-cyclopropylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXPCXLHNDMVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride exhibit antitumor properties. For instance, related compounds have shown significant inhibition of tumor growth in xenograft models, suggesting potential applications in cancer therapy . The mechanisms underlying this activity are being investigated, focusing on their interactions with telomerase and other molecular targets.

Receptor Modulation

Research is ongoing to explore the binding affinity of this compound to various receptors, including serotonin receptors . Preliminary data suggest that it may act as a reversible monoamine oxidase inhibitor, which could have implications for treating mood disorders and other neurological conditions.

Biological Interaction Studies

A study published in PubMed highlighted the interaction of similar compounds with biological macromolecules, indicating their potential to modulate receptor activity . These findings suggest that this compound could influence various biological pathways, paving the way for future therapeutic applications.

Structure-Activity Relationship (SAR) Analysis

Further investigations into the structure-activity relationship of related compounds have revealed that modifications to the bromophenyl group can significantly alter biological efficacy. For instance, variations in substitution patterns have been shown to enhance binding affinities at specific receptors .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The cyclopropyl group and the 4-bromophenyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Table 1: Comparison of Halogen-Substituted Methanamine Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|

| (4-Bromophenyl)(cyclopropyl)methanamine HCl | 262.58 | 198–201 | 2.3 | 15.0 |

| (4-Chlorophenyl)(cyclopropyl)methanamine HCl | 218.10 | 185–188 | 1.9 | 22.5 |

| (4-Fluorophenyl)(cyclopropyl)methanamine HCl | 202.65 | 172–175 | 1.5 | 30.2 |

Key Findings :

- Bromine vs. Chlorine/Fluorine : The bromine substituent increases molecular weight and lipophilicity (logP) but reduces solubility compared to smaller halogens. This trend correlates with halogen polarizability and van der Waals interactions .

- Bioactivity : Brominated analogs often exhibit enhanced receptor-binding affinity in serotonergic systems due to halogen-π interactions, as observed in preclinical studies .

Positional Isomers

Table 2: Positional Isomers of Bromophenyl Derivatives

| Compound | ¹³C NMR (Aromatic Region, ppm) | IR C-Br Stretch (cm⁻¹) |

|---|---|---|

| (4-Bromophenyl)(cyclopropyl)methanamine HCl | 128.5, 131.2, 132.8 | 565 |

| (3-Bromophenyl)(cyclopropyl)methanamine HCl | 127.9, 130.1, 134.5 | 570 |

Key Findings :

- NMR Shifts : The para-substituted bromine in the 4-Bromo isomer produces distinct deshielding effects on adjacent carbons compared to the meta-substituted 3-Bromo isomer .

- IR Spectroscopy : C-Br stretching frequencies vary slightly due to differences in electronic environments, aiding structural differentiation .

Cyclopropane Ring Modifications

Table 3: Impact of Cyclopropane Substitution

| Compound | Ring Strain (kcal/mol) | Stability (pH 7.4, 37°C) |

|---|---|---|

| (4-Bromophenyl)(cyclopropyl)methanamine HCl | 27.5 | >24 hours |

| (4-Bromophenyl)(cyclohexyl)methanamine HCl | 0.0 | <12 hours |

Key Findings :

Counterion Variants

Table 4: Salt Form Comparisons

| Compound | Counterion | Solubility in Water (mg/mL) | Hygroscopicity |

|---|---|---|---|

| (4-Bromophenyl)(cyclopropyl)methanamine HCl | HCl | 15.0 | Moderate |

| (4-Bromophenyl)(cyclopropyl)methanamine sulfate | H₂SO₄ | 8.2 | High |

| (4-Bromophenyl)(cyclopropyl)methanamine free base | – | 2.5 | Low |

Biological Activity

(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, also known as (1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride, is a compound of interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl ring attached to a methanamine moiety, with a bromine atom substituted at the para position of the phenyl ring. The hydrochloride form enhances solubility and stability in biological systems, making it suitable for pharmaceutical applications. The structural characteristics suggest potential interactions with various biological targets, particularly neurotransmitter receptors and metabolic enzymes.

Neurotransmitter Interaction

Computational studies have indicated that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. Its lipophilicity, enhanced by the bromophenyl group, could facilitate membrane permeability, enabling effective receptor binding.

Antimicrobial Activity

Recent research has highlighted the compound's antibacterial and antifungal properties. It has shown moderate to good activity against various bacterial strains, including:

- Bacillus subtilis : MIC values ranging from 4.69 to 22.9 µM

- Staphylococcus aureus : MIC values from 5.64 to 77.38 µM

- Escherichia coli : MIC values between 2.33 to 156.47 µM

- Candida albicans : MIC values from 16.69 to 78.23 µM .

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features imply that it may act by modulating receptor activities or inhibiting specific enzymatic pathways involved in microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (1-(3-Chlorophenyl)cyclopropyl)methanamine | Chlorine substitution at meta position | Potentially different receptor affinity |

| 4-Bromo-N-methylphenethylamine | Phenethylamine structure with bromination | Known stimulant properties |

| 1-(4-Methylphenyl)cyclopropylmethanamine | Methyl substitution instead of bromine | Variations in lipophilicity and activity |

This table illustrates how variations in halogenation and substituents can affect biological activities, highlighting the significance of this compound's specific structure.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:

- Antimicrobial Efficacy : A study demonstrated that modifications on the phenyl ring could enhance antimicrobial properties significantly, suggesting that similar modifications on this compound could yield even more potent derivatives .

- Neuropharmacological Effects : Research utilizing computational docking methods indicated that this compound might exhibit selective binding to serotonin receptors, which could be leveraged for treating mood disorders or anxiety.

- Synthetic Pathways : The synthesis of this compound involves several steps requiring precise control over reaction conditions to ensure high purity and yield, which is critical for subsequent biological evaluations .

Q & A

Q. Critical Parameters :

- Stereochemical control during cyclopropanation (e.g., chiral auxiliaries or enantioselective catalysts).

- Purity optimization via flash chromatography (silica gel, eluent: CH2Cl2/MeOH/NH4OH) .

Basic: How is the structural identity of this compound verified?

Answer:

Multi-Technique Characterization is required:

NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Cyclopropyl protons as multiplet peaks (δ 0.5–1.5 ppm).

- Aromatic protons (4-bromophenyl) as doublets (δ 7.2–7.6 ppm, J = 8.5 Hz).

- Methanamine CH2 protons as triplets (δ 2.8–3.2 ppm) .

- ¹³C NMR : Cyclopropyl carbons (δ 10–15 ppm), quaternary carbons (δ 35–40 ppm), and aromatic carbons (δ 120–135 ppm) .

HRMS (ESI) : Exact mass confirmation (e.g., [M+H]+ calculated for C10H14BrClN: 278.9952; experimental deviation < 2 ppm) .

Chiral Purity : Enantiomers are separated using RegisPack® chiral columns (hexane/isopropanol with 0.1% diethylamine) and validated via optical rotation ([α]D²⁰) .

Basic: What stability considerations are critical for handling this compound in aqueous solutions?

Answer:

- pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH < 5) but undergoes decomposition in neutral/basic media due to freebase formation. Use deionized water acidified with 0.1% HCl for stock solutions .

- Light Sensitivity : The 4-bromophenyl group is susceptible to photodegradation. Store in amber vials at –20°C under inert gas (N2/Ar) .

- Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored as a lyophilized powder .

Advanced: How can enantiomeric purity impact pharmacological activity in serotonin receptor studies?

Answer:

Enantiomers often exhibit functional selectivity at serotonin receptors (e.g., 5-HT2C vs. 5-HT2B).

- Case Study : The (+)-(1S,2S)-enantiomer of a related cyclopropylmethylamine showed 50-fold higher binding affinity (Ki = 2.3 nM at 5-HT2C) compared to the (−)-(1R,2R)-form. This correlates with in vivo antipsychotic efficacy in rodent models .

- Mechanistic Insight : Molecular docking reveals that the cyclopropyl group’s spatial orientation in the (+)-enantiomer stabilizes a salt bridge with Asp134 in the 5-HT2C receptor’s binding pocket .

Q. Methodology for Enantiomer Separation :

- Use chiral stationary phases (CSPs) like Chiralpak® AD-H with hexane/ethanol (90:10) + 0.1% diethylamine.

- Validate purity via circular dichroism (CD) or vibrational circular dichroism (VCD) .

Advanced: How do structural modifications (e.g., halogen substitution) affect binding kinetics at target receptors?

Answer:

- 4-Bromo vs. 4-Fluoro Substitution :

- The bromine atom in (4-bromophenyl) derivatives enhances lipophilicity (clogP +0.5), improving blood-brain barrier penetration. However, it reduces metabolic stability (t1/2 in human liver microsomes: 12 min vs. 45 min for 4-fluoro analogs) .

- Binding Affinity : Bromine’s larger van der Waals radius increases steric complementarity in hydrophobic receptor pockets (e.g., 5-HT2C: Ki = 8 nM vs. 25 nM for 4-fluoro) .

Q. Experimental Design for Optimization :

SAR Studies : Synthesize analogs with halogens (Cl, I), methyl, or methoxy groups.

Radioligand Binding Assays : Use [³H]-LSD for 5-HT2C and 5-HT2B receptors.

Molecular Dynamics Simulations : Analyze ligand-receptor interactions (e.g., Desmond or GROMACS) .

Advanced: What computational strategies predict the metabolic fate of this compound?

Answer:

- In Silico Metabolism Prediction :

- CYP450 Isozyme Mapping : Use Schrödinger’s MetaSite to identify likely sites of oxidation (e.g., cyclopropane ring opening or N-demethylation).

- Glucuronidation Likelihood : SwissADME predicts low susceptibility due to the primary amine’s steric hindrance .

- Validation : Compare with in vitro microsomal assays (human/rat liver S9 fractions + NADPH). LC-MS/MS quantifies metabolites like cyclopropane-diol or deaminated products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.